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Compound of Interest

Compound Name: 1-lodo-6-methylnaphthalene
CAS No.: 142882-54-0
Cat. No.: B596889

Core Identity & Physicochemical Properties

1-lodo-6-methylnaphthalene is a regiochemically distinct naphthalene derivative
characterized by an iodine atom at the

-position (C1) and a methyl group on the distal ring at the

-position (C6). This 1,6-substitution pattern is less common than the 1,2- or 1,4-isomers,
making it a valuable scaffold for constructing non-linear, extended aromatic systems used in
optoelectronics and medicinal chemistry.

Chemical Specifications
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Property Data Note
CAS Number 142882-54-0 Unique identifier
IUPAC Name 1-lodo-6-methylnaphthalene

Molecular Formula

Molecular Weight 268.09 g/mol

) ) ) Depending on
) Solid (Low Melting) or Viscous ] )
Physical State o purity/polymorph; typically
i
solidifies upon cooling.

Solubilt Soluble in DCM, THF, Toluene, Hydrophobic; insoluble in
olubili
Y Hexanes water.

o ) Excellent partner for Pd-
Reactivity High (C—I bond) )
catalyzed cross-couplings.

Structural Significance

The Cl-lodine bond is significantly more labile than C—Br or C—Cl bonds, facilitating oxidative
addition to transition metals (Pd, Ni) under mild conditions. The C6—Methyl group acts as a
weak activating group but, more importantly, provides a handle for further benzylic
functionalization (e.g., radical bromination) or serves as a lipophilic anchor in drug candidates.

Synthesis: The "Regio-Fidelity" Protocol

Direct iodination of 2-methylnaphthalene is kinetically controlled to favor the 1-position (ortho to
the methyl group), yielding 1-iodo-2-methylnaphthalene, not the desired 1-iodo-6-methyl
isomer. Therefore, a Sandmeyer Reaction approach starting from the corresponding amine is
the only self-validating method to guarantee 100% regiochemical purity.

Pathway: Sandmeyer Transformation

This protocol converts 6-methyl-1-naphthylamine (obtainable via nitration of 2-
methylnaphthalene and separation of isomers, or from 6-methyl-1-tetralone) into the target
iodide.
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Reaction Scheme (DOT Visualization):

Diazotization Formation _ | Diazonium Salt Substitution _ |  iodination N2 Release
(NaNO2, H2S04, 0°C) "7 [Ar-N2]+ HSO04- | (K1, H20, RT) =

6-Methyl-1-naphthylamine > 1-lodo-6-methylnaphthalene

Click to download full resolution via product page

Caption: Regioselective synthesis via Sandmeyer reaction ensuring C1-iodine placement.

Detailed Experimental Protocol

Objective: Synthesis of 1-iodo-6-methylnaphthalene from 6-methyl-1-naphthylamine.
» Diazotization (The Critical Step):
o Reagents: 6-Methyl-1-naphthylamine (10 mmol),

(2.5 M, 20 mL),
(211 mmol).

o Procedure: Suspend the amine in sulfuric acid and cool to -5°C to 0°C in an ice/salt bath.
Add

(dissolved in minimal water) dropwise.

o Expert Insight: Maintain temperature strictly below 5°C to prevent hydrolysis to the
naphthol (phenol). The solution should turn clear/yellowish as the diazonium salt forms.

 lodination (Sandmeyer):
o Reagents: Potassium lodide (KI, 15 mmol), Urea (catalytic, to quench excess nitrite).

o Procedure: Dissolve Kl in 10 mL water. Add the cold diazonium solution slowly to the Ki
solution with vigorous stirring.

o Observation: Immediate evolution of

gas and formation of a dark oil/solid.
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o Workup: Stir at room temperature for 1 hour, then heat to 60°C for 30 mins to ensure
complete decomposition. Extract with Diethyl Ether (

mL). Wash with 10%

(to remove free iodine) and Brine. Dry over

e Purification:
o Pass through a short silica plug (Hexanes) to remove trace phenols.
o Yield Expectation: 75-85%.

Applications in Drug Discovery & Materials

1-lodo-6-methylnaphthalene is a premium "linker" molecule. Its asymmetry allows for the
sequential construction of complex scaffolds.

A. Suzuki-Miyaura Cross-Coupling

The C1-lodine is highly reactive, allowing coupling with boronic acids at room temperature,
often preserving other sensitive halides (like Cl or Br) on the partner molecule.

Workflow: Synthesis of Biaryl Scaffolds

Ar-B(OH)2 + Pd(PPh3)4

1-lodo-6-methylnaphthalene K2CO3, Toluene/H20

I
: Cat. Cycle:
1 Ox. Add -> Transmetalation -> Red. Elim

o ——————————— ————————————— ]

C-C Bond Formation

1-Aryl-6-methylnaphthalene
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Caption: Pd-catalyzed coupling workflow for biaryl synthesis.

B. Functionalization Logic

e C1 Position (lodine): Site for C-C bond formation (Suzuki, Sonogashira, Heck).

o C6 Position (Methyl): Site for radical bromination (NBS/AIBN) to generate a benzylic
bromide, enabling

reactions (e.g., adding amines or ethers).

e Sequential Strategy: Perform the Pd-coupling first (chemoselective for I), then functionalize
the methyl group.

Safety & Handling (SDS Summary)

Hazard Class Statement Precaution

Wear nitrile gloves; rapid

Skin Irritation Category 2 (H315) ] ]

absorption possible.
o Use safety goggles;

Eye Irritation Category 2A (H319) )

lachrymator potential.
] N Store in amber vials under

Storage Light Sensitive ]
Argon/Nitrogen at 2—8°C.
Avoid prolonged exposure to

Stability C—I Bond Lability UV light to prevent iodine
liberation (yellowing).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1001337-33-2|2-(4-lodophenyl)naphthalene|BLD Pharm [bldpharm.com]

» To cite this document: BenchChem. [1-lodo-6-methylnaphthalene: Technical Profile &
Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596889#1-iodo-6-methylnaphthalene-cas-142882-
54-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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